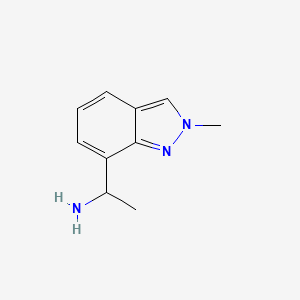![molecular formula C10H12FN5O10P2-2 B12080449 [5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(2’-fluoro-2’-deoxyadenylic acid) is a synthetic polymer that has garnered significant interest in the biomedical field. This compound is a modified nucleic acid where the hydrogen atom at the 2’ position of the ribose sugar is replaced with a fluorine atom. This modification imparts unique properties to the polymer, making it a valuable tool in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Poly(2’-fluoro-2’-deoxyadenylic acid) is synthesized through the chemical transformation of 2’-deoxy-2’-fluoroadenosine to its 5’-diphosphate form. This intermediate is then polymerized using polynucleotide phosphorylase. The polymerization process proceeds smoothly, yielding the desired polymer with a yield of approximately 55% .
Industrial Production Methods
In an industrial setting, the production of poly(2’-fluoro-2’-deoxyadenylic acid) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce the polymer on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Poly(2’-fluoro-2’-deoxyadenylic acid) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer, potentially altering its properties.
Substitution: The fluorine atom in the polymer can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of poly(2’-fluoro-2’-deoxyadenylic acid).
Applications De Recherche Scientifique
Poly(2’-fluoro-2’-deoxyadenylic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution in nucleic acids.
Biology: The polymer is employed in various biological assays to investigate its interactions with enzymes and other biomolecules.
Medicine: Poly(2’-fluoro-2’-deoxyadenylic acid) shows promise in targeted drug delivery systems.
Mécanisme D'action
The mechanism of action of poly(2’-fluoro-2’-deoxyadenylic acid) involves its interaction with specific molecular targets. The fluorine substitution alters the polymer’s conformation, affecting its binding affinity to enzymes and other proteins. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Comparaison Avec Des Composés Similaires
Poly(2’-fluoro-2’-deoxyadenylic acid) can be compared to other similar compounds, such as:
Poly(2’-deoxyadenylic acid): Unlike poly(2’-fluoro-2’-deoxyadenylic acid), this polymer lacks the fluorine substitution, resulting in different chemical and biological properties.
Poly(2’-azido-2’-deoxyadenylic acid): This compound has an azido group instead of a fluorine atom, leading to distinct reactivity and applications.
Poly(2’-fluoro-2’-deoxyadenylic acid) stands out due to its unique fluorine substitution, which imparts enhanced stability and selectivity in various applications.
Propriétés
Formule moléculaire |
C10H12FN5O10P2-2 |
|---|---|
Poids moléculaire |
443.18 g/mol |
Nom IUPAC |
[5-(6-amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,17H,1H2,(H2,12,14,15)(H2,18,19,20)(H2,21,22,23)/p-2 |
Clé InChI |
FWZDRSVQWVESFS-UHFFFAOYSA-L |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


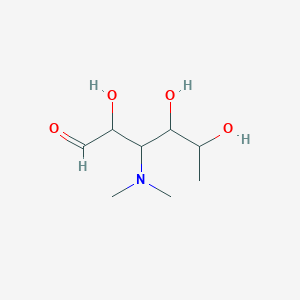


![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
![O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine](/img/structure/B12080386.png)
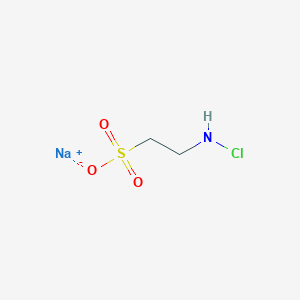
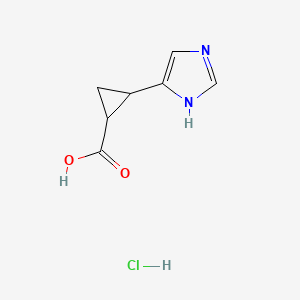

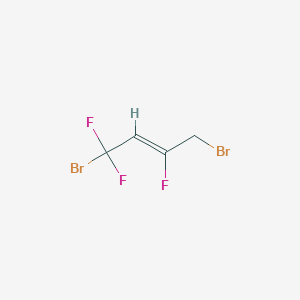

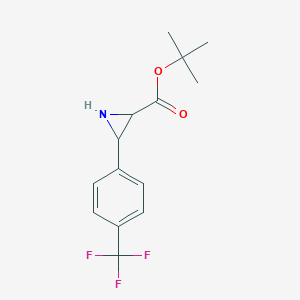
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)
